Toremifene-d6 Citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

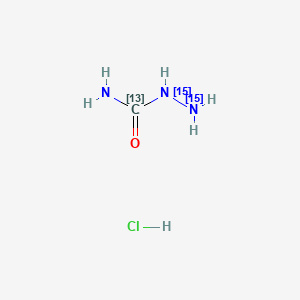

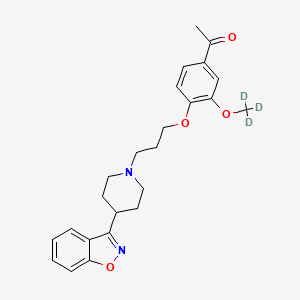

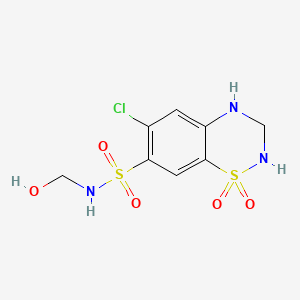

Toremifene-d6 Citrate is the deuterium labeled version of Toremifene Citrate . Toremifene Citrate is a second-generation selective estrogen-receptor modulator (SERM) that is being developed for the prevention of osteoporosis . It is used to treat metastatic breast cancer (cancer that has spread) that is hormone-receptor positive in women who have already stopped menstruating (postmenopausal) .

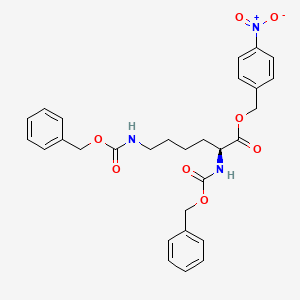

Molecular Structure Analysis

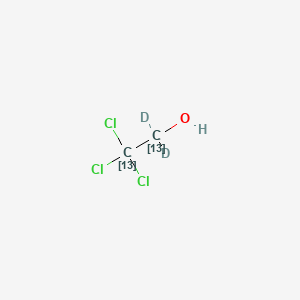

The molecular formula of this compound is C32H30D6ClNO8 . Its molecular weight is 604.12 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 604.12 and its molecular formula is C32H30D6ClNO8 .Mecanismo De Acción

Safety and Hazards

Toremifene can cause a life-threatening heart rhythm disorder. It’s recommended to stop using Toremifene and call your doctor at once if you have fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It’s also advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Toremifene is used in postmenopausal women to treat metastatic breast cancer (cancer that has spread to other parts of the body). Your doctor may test your tumor before prescribing Toremifene . It’s important for you to work closely with your doctor during your treatment. Use this medicine only as directed by your doctor .

Propiedades

| { "Design of the Synthesis Pathway": "Toremifene-d6 Citrate can be synthesized by introducing six deuterium atoms into the toremifene molecule and then reacting it with citric acid to form the citrate salt. The deuterium atoms can be introduced using deuterated reagents in the appropriate steps of the synthesis pathway.", "Starting Materials": [ "Toremifene", "Deuterated reagents", "Citric acid", "Sodium hydroxide", "Water", "Organic solvents" ], "Reaction": [ "Step 1: Introduce deuterium atoms into toremifene using deuterated reagents in appropriate steps.", "Step 2: React the deuterated toremifene with citric acid in the presence of sodium hydroxide and water to form the citrate salt.", "Step 3: Isolate and purify the toremifene-d6 citrate salt." ] } | |

Número CAS |

1246833-71-5 |

Fórmula molecular |

C32H36ClNO8 |

Peso molecular |

604.126 |

Nombre IUPAC |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3; |

Clave InChI |

IWEQQRMGNVVKQW-JUFCHOJXSA-N |

SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Sinónimos |

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate; FC 1157a-d6; Fareston-d6; NK 622-d6; NSC 613680-d6; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)